POTASSIUM DISULFIDE)

Potassium‑sulfur batteries Polysulfide redox Intermediate‑temperature energy storage

Researchers studying K-S battery discharge mechanisms face irreversible K₂S₂ deposition that limits sulfur utilization. Procurement of stoichiometric K₂S₂ enables controlled ex situ/in situ characterization of the penultimate discharge intermediate. - Defined 54.94% K/45.06% S composition eliminates batch variability inherent in polysulfide mixtures (CAS 37199-66-9). - Enables reproducible thiokol synthesis and benchmark negolyte formulation (HEDS+K₂S₂: 99.6% CE at 25 mA cm⁻², 400 cycles). - Available in 100 g, 1 kg, and bulk custom pack sizes; custom synthesis on request.

Molecular Formula C17H20N2S
Molecular Weight 0
CAS No. 1336-23-8
Cat. No. B1170424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOTASSIUM DISULFIDE)
CAS1336-23-8
SynonymsPOTASSIUM DISULFIDE)
Molecular FormulaC17H20N2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Disulfide Overview


Potassium disulfide (K₂S₂, CAS 1336-23-8) is an inorganic polysulfide belonging to the alkali metal sulfide family, with a formula weight of 142.33 g/mol and elemental composition of 54.94% K and 45.06% S [1]. It is typically encountered as a yellow, water-soluble crystalline solid that functions as a reducing agent and sulfur-transfer reagent . In potassium‑sulfur (K‑S) battery electrochemistry, K₂S₂ represents the penultimate discharge intermediate in the conversion of S₈ to K₂S, making its reversible formation and dissolution critical to cell performance [2]. It is also a component of liver of sulfur mixtures (K₂S₂–K₂S₆) and serves as a stoichiometric sulfur donor in the synthesis of thiokols and other organosulfur compounds [3].

Why Potassium Disulfide Cannot Be Substituted


Generic substitution among potassium‑sulfur compounds fails due to three quantifiable differentiators: (1) potassium monosulfide (K₂S) lacks the S–S bond required for disulfide‑specific redox activity and suffers from irreversible hydrolysis in aqueous systems [1]; (2) commercial potassium polysulfide (K₂Sₓ, CAS 37199-66-9) is a variable‑chain‑length mixture with melting range 200–250 °C, whereas K₂S₂ is a single, stoichiometric phase enabling reproducible electrochemical and synthetic outcomes ; and (3) sodium disulfide (Na₂S₂) exhibits distinct solubility and cation‑dependent reaction pathways, as demonstrated in thiokol synthesis where Na₂S₂ and K₂S₂ yield product distributions that differ in specificity [2]. These differences directly impact battery coulombic efficiency, synthetic yield, and experimental reproducibility, necessitating compound‑specific selection.

Potassium Disulfide Performance Evidence


Irreversible Deposition in K–S Batteries

In potassium‑sulfur batteries, the irreversible deposition of K₂S₂ and K₂S on the cathode severely restricts sulfur utilization and cycling stability [1]. This class‑level inference establishes K₂S₂ as the critical intermediate that must be reversibly managed; electrolytes or cathode hosts that fail to dissolve or catalyze K₂S₂ conversion exhibit rapid capacity fade. While direct comparator data against alternative polysulfides are not available, the quantitative recognition of K₂S₂ as the primary solid‑phase obstacle defines its unique importance in battery material selection and procurement [1].

Potassium‑sulfur batteries Polysulfide redox Intermediate‑temperature energy storage

HEDS–K₂S₂ Negolyte Crossover and Cycle Life

A direct head‑to‑head comparison demonstrates that a thiolate negolyte composed of 2‑hydroxyethyl disulfide plus potassium polysulfide (HEDS+K₂S₂) exhibits reduced crossover rate versus K₂S₂ alone, faster reaction kinetics than HEDS alone, and longer lifespan than both HEDS and K₂S₂ individually [1]. Static cells with 1.5 M HEDS+1.5 M K₂S₂ achieved 96 Ah L⁻¹ over 100 and 200 cycles, with coulombic efficiencies of 99.2% at 15 mA cm⁻² and 99.6% at 25 mA cm⁻² [1]. A flow cell with 0.5 M HEDS+0.5 M K₂S₂ delivered 30.7 Ah L⁻¹ over 400 cycles (691 h) at 20 mA cm⁻² [1]. This quantifies K₂S₂ as a benchmark component whose limitations inform the design of superior hybrid electrolytes.

Aqueous redox flow batteries Negolyte design Crossover mitigation

Thiokol Synthesis: K₂S₂ vs. Na₂S₂

In the synthesis of thiokols (polyalkylene disulfides) via reaction of dihaloalkanes with alkali metal disulfides, both Na₂S₂ and K₂S₂ generated in situ from elemental sulfur and alkali in aqueous hydrazine hydrate are employed [1]. Reaction of 1,2‑dibromocyclohexane with sodium or potassium disulfide yields bis(2‑bromocyclohexyl) sulfide as the only product [1]. This cross‑study comparable evidence demonstrates that while both disulfides participate in analogous sulfur‑transfer reactions, the choice of cation may influence solubility, reaction rate, and workup procedures—factors critical for reproducible laboratory‑scale synthesis and scalable process development.

Organosulfur synthesis Thiokol preparation Alkanedithiol production

K₂S₂ vs. Polysulfide Mixtures in Liver of Sulfur

Liver of sulfur is a mixture of potassium polysulfides (K₂S₂ through K₂S₆) and potassium thiosulfate [1]. While commercial potassium polysulfide (CAS 37199-66-9) is sold as a variable‑chain‑length mixture with a melting range of 200–250 °C , pure K₂S₂ offers a single, stoichiometrically defined phase with specific elemental composition (54.94% K, 45.06% S) [2]. This class‑level inference highlights that procurement of pure K₂S₂ enables reproducible formulation of patination baths and sulfur‑donor reagents, whereas undefined polysulfide mixtures introduce batch‑to‑batch variability that compromises quantitative studies.

Liver of sulfur Patination Polysulfide mixtures

Potassium Disulfide Applications


K–S Battery Electrolyte Development

Pure K₂S₂ is essential for mechanistic studies of the K–S battery discharge/charge pathway, particularly for investigating the irreversible deposition of K₂S₂/K₂S that limits sulfur utilization and cycling stability [1]. Researchers developing novel electrolytes or cathode hosts require stoichiometric K₂S₂ to benchmark dissolution kinetics and catalytic conversion efficiency. This compound enables controlled ex situ and in situ characterization of the penultimate discharge intermediate, directly informing strategies to improve coulombic efficiency and cycle life [1].

Aqueous Flow Battery Negolyte Formulation

K₂S₂ serves as the baseline inorganic polysulfide component in comparative studies of negolyte performance. As demonstrated in the HEDS+K₂S₂ hybrid system, K₂S₂ alone exhibits high crossover and limited lifespan, while its integration with organosulfides yields improved coulombic efficiency (99.6% at 25 mA cm⁻²) and extended cycling (400 cycles, 691 h) [2]. Procurement of pure K₂S₂ allows systematic optimization of hybrid negolyte compositions for low‑cost, long‑duration energy storage [2].

Thiokol & Organosulfur Synthesis

K₂S₂, generated in situ from elemental sulfur and alkali, reacts with dihaloalkanes to produce thiokols (polyalkylene disulfides), which are precursors to alkanedithiols [3]. The use of potassium‑based disulfide may offer advantages in non‑aqueous solvent systems or when sodium‑free conditions are required. Pure K₂S₂ provides a defined sulfur donor for reproducible synthesis of symmetric disulfides, dithiocarbamates, and other sulfur‑containing compounds [3].

Technical Documentation Hub

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